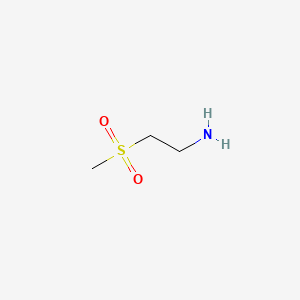
2-Aminoethylmethyl sulfone
Übersicht
Beschreibung
2-Aminoethylmethyl sulfone is a chemical compound with the molecular formula C3H9NO2S . It has an average mass of 123.174 Da and a monoisotopic mass of 123.035400 Da .
Molecular Structure Analysis
The molecular structure of 2-Aminoethylmethyl sulfone consists of 9 Hydrogen atoms, 3 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom . The molecule is characterized by a sulfonyl (SO2) functional group attached to two carbon substituents .Physical And Chemical Properties Analysis
2-Aminoethylmethyl sulfone has a density of 1.2±0.1 g/cm3, a boiling point of 307.9±25.0 °C at 760 mmHg, and a flash point of 140.0±23.2 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . The compound has a polar surface area of 69 Å2 and a molar volume of 102.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
1. Use in Synthesis of Other Compounds 2-Aminoethylmethyl sulfone can be used as a starting material or intermediate in the synthesis of other complex compounds. It can be used to synthesize various sulfone derivatives, which have a wide range of applications in different fields .
Use in Pharmaceutical Research
This compound can be used in pharmaceutical research for the development of new drugs. Its unique chemical structure can be exploited to design and synthesize new therapeutic agents .
Use in Material Science
In material science, 2-Aminoethylmethyl sulfone can be used in the development of new materials with unique properties. For example, it can be used in the synthesis of polymers with special characteristics .
4. Use in Electrolytes for Lithium Ion Batteries Ethyl Methyl Sulfone-Based Electrolytes have been studied for use in Lithium Ion Battery Applications . The effect of fluoroethylene carbonate (FEC) as an electrolyte additive for the application of ethyl methyl sulfone (EMS) electrolytes containing LiPF6 as conducting salt, is studied in graphite-based cells .
Use in Environmental Science
In environmental science, 2-Aminoethylmethyl sulfone can be used in studies related to the fate and transport of organic pollutants in the environment .
Use in Analytical Chemistry
In analytical chemistry, this compound can be used as a standard for the calibration of analytical instruments or for the development of new analytical methods .
Safety and Hazards
2-Aminoethylmethyl sulfone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
Sulfones, including 2-Aminoethylmethyl sulfone, are highly versatile building blocks in organic synthesis and have various applications in fields ranging from pharmaceuticals to materials science . Recent developments in the field of sustainable sulfone synthesis have focused on novel or improved methodologies utilizing solvents recommended by the Chem . Future directions may include further exploration of these sustainable synthesis methods and the development of new applications for sulfones.
Wirkmechanismus
Mode of Action
It is known that sulfonamides, a class of compounds to which 2-aminoethylmethyl sulfone belongs, act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Biochemical Pathways
Based on the mode of action of sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway .
Result of Action
Based on the mode of action of sulfonamides, it can be inferred that the compound may inhibit bacterial growth by interfering with dna synthesis .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of many compounds .
Eigenschaften
IUPAC Name |
2-methylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNXQWUJWNTDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198035 | |
| Record name | 2-Aminoethylmethyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethylmethyl sulfone | |
CAS RN |
49773-20-8 | |
| Record name | 2-(Methylsulfonyl)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49773-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoethylmethyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethylmethyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-Aminoethylmethyl sulfone in the context of the provided research?
A1: While 2-Aminoethylmethyl sulfone itself isn't extensively discussed in the provided papers, its significance lies in its role as a key intermediate in the synthesis of Apremilast [, , ]. Apremilast, a phosphodiesterase 4 (PDE-4) inhibitor, is a medication used to treat inflammatory conditions like psoriasis [].
Q2: How is 2-Aminoethylmethyl sulfone incorporated into the synthesis of Apremilast?
A2: The papers highlight the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a crucial precursor to Apremilast [, , ]. This chiral compound, containing the 2-Aminoethylmethyl sulfone moiety, is then reacted with 3-N-acetylaminophthalic anhydride to yield Apremilast [].
Q3: Are there alternative synthetic routes to Apremilast that don't involve 2-Aminoethylmethyl sulfone?
A3: The provided research primarily focuses on synthetic routes utilizing 2-Aminoethylmethyl sulfone or its derivatives [, , ]. Alternative synthetic pathways might exist but aren't detailed in these papers.
Q4: The research mentions a chiral (S)-isomer of the Apremilast precursor. What is the significance of this chirality?
A4: Chirality often plays a crucial role in drug activity and selectivity. While the papers don't explicitly detail the reasons for using the (S)-isomer, it's likely chosen for optimal binding to the target (PDE-4) or to enhance the pharmacological properties of Apremilast [, ].
Q5: One paper mentions co-immobilizing enzymes to improve the synthesis of (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. What is the advantage of this approach?
A5: Co-immobilization of the enzymes involved in the synthesis, specifically amine transaminases, l-amino acid oxidase, and catalase, allows for a more efficient reaction []. This is attributed to enhanced co-substrate channeling and faster removal of hydrogen peroxide, ultimately leading to a significant reduction in co-substrate requirement (down to 0.1 mol%) and improved efficiency [].
Q6: What are the potential implications of developing more efficient synthetic routes to Apremilast, as highlighted in the research?
A6: More efficient synthetic routes, like those employing co-immobilized enzymes [], could lead to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-[Bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-furanyl]benzoic acid methyl ester](/img/structure/B1227932.png)
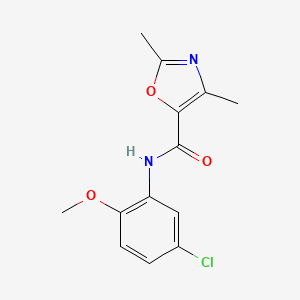
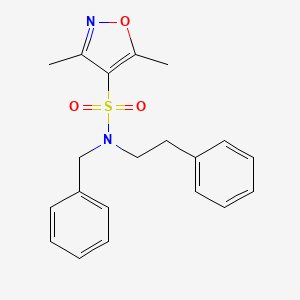
![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
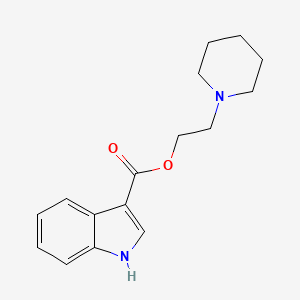
![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)
![4-[4-Dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1227946.png)
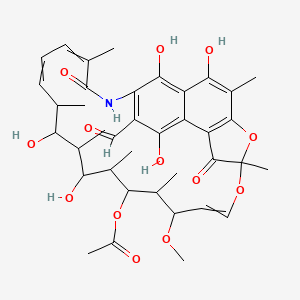

![7-[2-Oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B1227952.png)
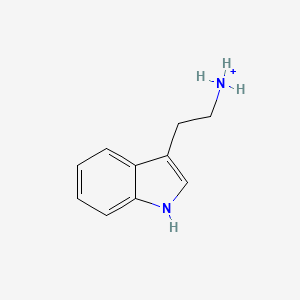
![N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1227956.png)
![4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B1227957.png)